

Sp-8-Br-PET-cGMPS chemical structure and properties

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Compound of Interest

Compound Name: *Sp-8-Br-PET-cGMPS*

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Sp-8-Br-PET-cGMPS: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sp-8-Br-PET-cGMPS (8-Bromo- β -phenyl-1,N²-ethenoguanosine-3',5'-cyclic monophosphorothioate, Sp-isomer) is a potent and versatile cell-permeable cyclic guanosine monophosphate (cGMP) analog. It is a valuable research tool characterized by its dual mechanism of action: it functions as a potent agonist of cGMP-dependent protein kinase (PKG) and as an inhibitor of cGMP-gated cation channels (CNG channels). Its resistance to hydrolysis by phosphodiesterases (PDEs) and enhanced lipophilicity ensure sustained intracellular activity and efficient membrane permeability, making it a superior alternative to other cGMP analogs for studying cGMP signaling pathways. This guide provides a comprehensive overview of its chemical structure, physicochemical and biological properties, and detailed experimental protocols for its application in research.

Chemical Structure and Properties

Sp-8-Br-PET-cGMPS is a synthetically modified cGMP molecule. The key structural modifications—the bromo substitution at the 8-position of the guanine ring, the β -phenyletheno group spanning the N1 and N² positions, and the phosphorothioate substitution at the cyclic

phosphate—collectively contribute to its unique biological activity, membrane permeability, and resistance to enzymatic degradation.

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₁₈ H ₁₄ BrN ₅ O ₆ PS · Na	[1]
Molecular Weight	562.3 g/mol	[1]
CAS Number	172806-21-2	[1]
Appearance	White to off-white solid	N/A
Solubility	Soluble in water and DMSO	N/A
Lipophilicity (LogP)	3.03	[1]
Maximum Absorption (λ _{max})	256 nm	[1]
Molar Extinction Coefficient (ε)	40,000 L·mol ⁻¹ ·cm ⁻¹	[1]
Purity	>99% (HPLC)	[1]
Storage	-20°C	[1]

N/A: Not available in the search results.

Chemical Structure Diagram

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Caption: A simplified representation of the **Sp-8-Br-PET-cGMPS** molecule.

Biological Properties and Mechanism of Action

Sp-8-Br-PET-cGMPS exhibits a dual modulatory effect on key components of the cGMP signaling cascade. This unique characteristic allows researchers to dissect the distinct roles of PKG and CNG channels in various physiological processes.

Activation of cGMP-Dependent Protein Kinase (PKG)

Sp-8-Br-PET-cGMPS is a potent activator of PKG α and β isoforms.[1][2][3] Upon entering the cell, it binds to the regulatory domain of PKG, mimicking the action of endogenous cGMP. This binding induces a conformational change that relieves the autoinhibition of the catalytic domain, leading to the phosphorylation of downstream target proteins. This activation of the cGMP/PKG pathway has been shown to play a role in processes such as smooth muscle relaxation, inhibition of platelet aggregation, and modulation of neuronal activity.[1]

Inhibition of cGMP-Gated Cation Channels (CNG Channels)

In addition to its agonistic effect on PKG, **Sp-8-Br-PET-cGMPS** acts as an antagonist of retinal-type cGMP-gated ion channels.[1][2][3] In the dark, high levels of cGMP keep CNG channels in the open state in photoreceptor cells. **Sp-8-Br-PET-cGMPS** competes with cGMP for binding to the cyclic nucleotide-binding domain of these channels, leading to their closure and a reduction in cation influx. This inhibitory action makes it a valuable tool for studying phototransduction and retinal degenerative diseases where dysregulation of cGMP signaling is implicated. One study reported an IC_{50} of 105 μ M for the inhibition of cGMP-induced current in rat rod photoreceptors.[4]

Resistance to Phosphodiesterases (PDEs)

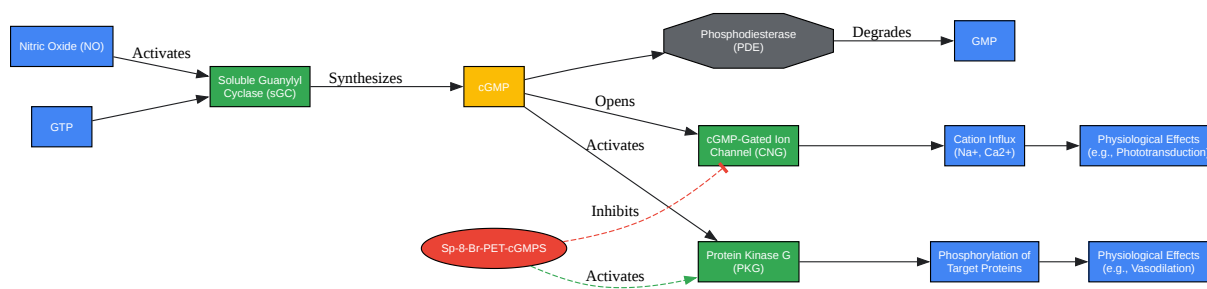
A key advantage of **Sp-8-Br-PET-cGMPS** is its resistance to hydrolysis by mammalian cyclic nucleotide-dependent phosphodiesterases.[1][2][3] This property ensures that once inside the cell, its concentration remains stable over a longer duration, leading to a more sustained and predictable biological effect compared to native cGMP.

Membrane Permeability

The lipophilic nature of **Sp-8-Br-PET-cGMPS**, evidenced by its positive LogP value, allows it to readily cross cell membranes.[1] This property eliminates the need for microinjection or other invasive methods of delivery, making it suitable for use in intact cell and tissue preparations. It is more lipophilic and membrane-permeant compared to a similar compound, Sp-8-pCPT-cGMPS.[1]

Signaling Pathway

The following diagram illustrates the points of intervention of **Sp-8-Br-PET-cGMPS** within the canonical cGMP signaling pathway.



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Caption: The modulatory effects of **Sp-8-Br-PET-cGMPS** on the cGMP signaling pathway.

Experimental Protocols

The following are generalized protocols for key experiments involving **Sp-8-Br-PET-cGMPS**. It is crucial to optimize these protocols for specific cell types, tissues, and experimental conditions.

In Vitro Protein Kinase G (PKG) Activity Assay

This protocol provides a framework for measuring the activation of purified PKG by **Sp-8-Br-PET-cGMPS**.

Materials:

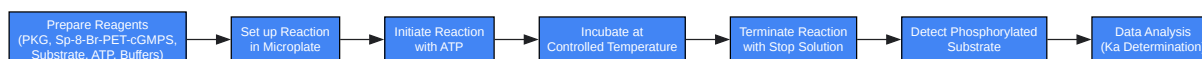
- Purified recombinant PKG I α or I β

- **Sp-8-Br-PET-cGMPS**
- PKG substrate peptide (e.g., a fluorescently labeled peptide)
- Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.1% β-mercaptoethanol)
- ATP
- Stop solution (e.g., EDTA or a kinase inhibitor)
- Microplate reader capable of detecting the phosphorylated substrate

Procedure:

- Prepare Reagents:
 - Prepare a stock solution of **Sp-8-Br-PET-cGMPS** in an appropriate solvent (e.g., water or DMSO).
 - Prepare serial dilutions of **Sp-8-Br-PET-cGMPS** in the kinase assay buffer to generate a concentration-response curve.
 - Prepare a solution of the PKG substrate peptide in the kinase assay buffer.
 - Prepare a solution of ATP in the kinase assay buffer.
- Set up the Reaction:
 - In a microplate, add the purified PKG enzyme to each well.
 - Add the different concentrations of **Sp-8-Br-PET-cGMPS** or a vehicle control to the respective wells.
 - Add the PKG substrate peptide to all wells.
- Initiate the Reaction:
 - Initiate the kinase reaction by adding ATP to each well.

- Incubation:
 - Incubate the microplate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
- Terminate the Reaction:
 - Stop the reaction by adding the stop solution to each well.
- Detection:
 - Measure the amount of phosphorylated substrate using a microplate reader.
- Data Analysis:
 - Plot the kinase activity as a function of the **Sp-8-Br-PET-cGMPS** concentration.
 - Determine the activation constant (K_a) by fitting the data to a suitable dose-response curve.



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Caption: A generalized workflow for an in vitro PKG activity assay.

Patch-Clamp Electrophysiology for CNG Channel Inhibition

This protocol outlines the use of the patch-clamp technique to measure the inhibitory effect of **Sp-8-Br-PET-cGMPS** on cGMP-gated ion channels.

Materials:

- Cells expressing cGMP-gated ion channels (e.g., isolated photoreceptors or a heterologous expression system like *Xenopus* oocytes or HEK293 cells)

- **Sp-8-Br-PET-cGMPS**
- cGMP
- Extracellular (bath) solution
- Intracellular (pipette) solution
- Patch-clamp amplifier and data acquisition system
- Micromanipulator
- Microscope

Procedure:

- Prepare Solutions:
 - Prepare the extracellular and intracellular solutions with appropriate ionic compositions.
 - Prepare a stock solution of **Sp-8-Br-PET-cGMPS** and cGMP in the intracellular solution.
 - Prepare a series of intracellular solutions containing a fixed concentration of cGMP and varying concentrations of **Sp-8-Br-PET-cGMPS**.
- Cell Preparation:
 - Prepare the cells for patch-clamp recording.
- Obtain a Gigaseal:
 - Using a glass micropipette filled with the intracellular solution, form a high-resistance seal (gigaseal) with the cell membrane.
- Establish Whole-Cell or Inside-Out Configuration:
 - Rupture the cell membrane to achieve the whole-cell configuration or excise the patch to obtain an inside-out configuration. This allows for the application of drugs to the intracellular side of the membrane where the cGMP binding site is located.

- Record Baseline Current:
 - Apply a voltage protocol and record the baseline current in the presence of a known concentration of cGMP to activate the channels.
- Apply **Sp-8-Br-PET-cGMPS**:
 - Perfuse the cell or the excised patch with the solutions containing both cGMP and different concentrations of **Sp-8-Br-PET-cGMPS**.
- Record Inhibited Current:
 - Record the current at each concentration of **Sp-8-Br-PET-cGMPS**.
- Data Analysis:
 - Measure the reduction in current amplitude in the presence of **Sp-8-Br-PET-cGMPS**.
 - Plot the percentage of inhibition as a function of the **Sp-8-Br-PET-cGMPS** concentration.
 - Determine the inhibitory constant (K_i or IC_{50}) by fitting the data to an appropriate inhibition curve.



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Caption: A generalized workflow for a patch-clamp electrophysiology experiment.

Conclusion

Sp-8-Br-PET-cGMPS is a powerful and specific pharmacological tool for the investigation of cGMP signaling pathways. Its dual action as a PKG agonist and a CNG channel antagonist, combined with its metabolic stability and cell permeability, provides researchers with a unique advantage in elucidating the complex roles of cGMP in cellular function. The information and protocols provided in this guide serve as a comprehensive resource for scientists and drug

development professionals aiming to utilize this valuable compound in their research endeavors. Further investigation is warranted to fully characterize its in vivo effects and therapeutic potential.

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References

- 1. Sp-8-Br-PET-cGMPS BIOLOG Life Science Institute [biolog.de]
- 2. Sp-8-Br-PET-cGMPS - Immunomart [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
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